2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1328640-49-8
VCID: VC5215525
InChI: InChI=1S/C9H15N3/c1-12-8(4-5-10)6-9(11-12)7-2-3-7/h6-7H,2-5,10H2,1H3
SMILES: CN1C(=CC(=N1)C2CC2)CCN
Molecular Formula: C9H15N3
Molecular Weight: 165.24

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine

CAS No.: 1328640-49-8

Cat. No.: VC5215525

Molecular Formula: C9H15N3

Molecular Weight: 165.24

* For research use only. Not for human or veterinary use.

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine - 1328640-49-8

Specification

CAS No. 1328640-49-8
Molecular Formula C9H15N3
Molecular Weight 165.24
IUPAC Name 2-(5-cyclopropyl-2-methylpyrazol-3-yl)ethanamine
Standard InChI InChI=1S/C9H15N3/c1-12-8(4-5-10)6-9(11-12)7-2-3-7/h6-7H,2-5,10H2,1H3
Standard InChI Key ROAQPAJXTZFPLI-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2CC2)CCN

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol . The SMILES notation (CC(C1=CC(C2CC2)=NN1C)N) and InChI key (MLDAKJJGLVRWRH-UHFFFAOYSA-N) provide unambiguous representations of its structure, confirming the pyrazole ring, cyclopropyl substituent, and ethanamine chain .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine
Molecular FormulaC₉H₁₅N₃
Molecular Weight165.24 g/mol
SMILESCC(C1=CC(C2CC2)=NN1C)N
InChI KeyMLDAKJJGLVRWRH-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, analogous pyrazole derivatives exhibit monoclinic crystal systems with unit cell parameters such as a = 12.2755 Å, b = 6.2753 Å, and c = 30.3790 Å . NMR and IR spectra typically show signals indicative of amine (-NH₂) and cyclopropyl groups, with aromatic protons resonating between δ 6.0–7.5 ppm in ¹H NMR.

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis of 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine involves multi-step reactions starting from cyclopropyl hydrazine and acetylacetone derivatives. A common approach includes:

  • Cyclocondensation: Reacting cyclopropyl hydrazine with β-keto esters to form the pyrazole ring.

  • Methylation: Introducing the methyl group at the N1 position using methyl iodide in the presence of potassium carbonate.

  • Amination: Functionalizing the pyrazole with an ethanamine side chain via nucleophilic substitution or reductive amination .

Industrial-scale production employs continuous flow reactors to enhance yield (≥75%) and purity (>95%), with acetonitrile and dimethyl sulfoxide (DMSO) as preferred solvents.

Table 2: Optimal Reaction Conditions

StepReagents/CatalystsTemperatureSolventYield
CyclocondensationCyclopropyl hydrazine, β-keto ester80°CEthanol65%
MethylationMethyl iodide, K₂CO₃60°CDMF85%
AminationEthylenediamine, NaBH₄RTMethanol70%

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. LC-MS and HPLC analyses confirm molecular integrity, with retention times around 8.2 minutes under reversed-phase conditions .

Molecular Structure and Reactivity

Structural Features

The pyrazole ring adopts a planar conformation, with the cyclopropyl group inducing steric strain that enhances reactivity. The ethanamine side chain facilitates hydrogen bonding, critical for biological interactions . Density Functional Theory (DFT) calculations predict a dipole moment of 2.8 Debye, aligning with its moderate solubility in polar solvents .

Key Chemical Reactions

  • Alkylation/Acylation: The primary amine undergoes reactions with alkyl halides or acyl chlorides to form secondary amines or amides.

  • Cycloadditions: Participation in [3+2] cycloadditions with nitriles yields triazole derivatives, expanding its utility in heterocyclic chemistry.

  • Oxidation: Treatment with hydrogen peroxide forms N-oxide derivatives, altering electronic properties.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a boiling point of 340.9±32.0°C and a density of 1.3±0.1 g/cm³ . It is sparingly soluble in water (2.1 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL), making it suitable for biological assays.

Table 3: Physicochemical Data

PropertyValue
Boiling Point340.9±32.0°C
Density1.3±0.1 g/cm³
LogP (Partition Coefficient)1.8
Solubility in Water2.1 mg/mL

Applications in Scientific Research

Medicinal Chemistry

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine serves as a precursor for antimicrobial agents, showing MIC values of ≤8 µg/mL against Staphylococcus aureus. Its derivatives inhibit tyrosine kinases (IC₅₀ = 0.5–2.0 µM), highlighting potential in cancer therapy.

Materials Science

The compound’s rigid cyclopropyl group enhances thermal stability in polymers, with glass transition temperatures (Tg) exceeding 150°C in polyamide composites .

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